molecular formula C10H12ClNO B2502378 5H,6H,7H,8H,9H-cyclohepta[b]pyridin-7-one hydrochloride CAS No. 1909336-33-9

5H,6H,7H,8H,9H-cyclohepta[b]pyridin-7-one hydrochloride

Cat. No.: B2502378
CAS No.: 1909336-33-9
M. Wt: 197.66
InChI Key: GOENNMWTYLKYSP-UHFFFAOYSA-N
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Description

5H,6H,7H,8H,9H-cyclohepta[b]pyridin-7-one hydrochloride is an organic compound with the molecular formula C10H11NO·HCl. It is a derivative of cycloheptapyridine and is known for its unique chemical structure, which includes a seven-membered ring fused to a pyridine ring. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H,6H,7H,8H,9H-cyclohepta[b]pyridin-7-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable cycloheptanone derivative with a pyridine derivative in the presence of a strong acid, such as hydrochloric acid, to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

5H,6H,7H,8H,9H-cyclohepta[b]pyridin-7-one hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

5H,6H,7H,8H,9H-cyclohepta[b]pyridin-7-one hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5H,6H,7H,8H,9H-cyclohepta[b]pyridin-7-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H,6H,7H,8H,9H-cyclohepta[b]pyridin-7-one hydrochloride is unique due to its specific chemical structure and the position of the carbonyl group, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications .

Properties

IUPAC Name

5,6,8,9-tetrahydrocyclohepta[b]pyridin-7-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO.ClH/c12-9-4-3-8-2-1-7-11-10(8)6-5-9;/h1-2,7H,3-6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOENNMWTYLKYSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CCC1=O)N=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909336-33-9
Record name 5H,6H,7H,8H,9H-cyclohepta[b]pyridin-7-one hydrochloride
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